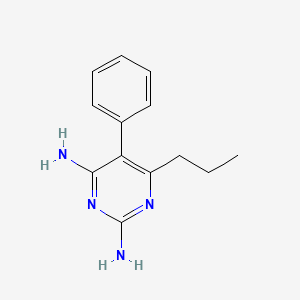
Pyrimidine, 2,4-diamino-5-phenyl-6-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 2,4-diamino-5-phenyl-6-propyl-, is an organic compound belonging to the class of aminopyrimidines and derivatives. It is characterized by a pyrimidine ring with amino groups at positions 2 and 4, a phenyl group at position 5, and a propyl group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 2,4-diamino-5-phenyl-6-propyl-, typically involves the iodination of precursor compounds followed by Suzuki reactions. For instance, iodination of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives with N-iodosuccinimide in dry acetonitrile produces the iodinated intermediates. These intermediates are then subjected to Suzuki coupling reactions with substituted phenylboronic acids in the presence of palladium catalysts and bases like potassium carbonate in ethanol/toluene/water mixtures at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale application of the aforementioned synthetic routes, optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrimidine, 2,4-diamino-5-phenyl-6-propyl-, undergoes various chemical reactions, including:
Nucleophilic Substitution: Reactions with nucleophiles like piperidine under heated conditions to form substituted pyrimidine derivatives.
Oxidation: Oxidation reactions using agents like peroxyacids to form N-oxide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Piperidine, heated to 106°C for 120 minutes.
Oxidation: Peroxytrifluoroacetic acid or peroxyacetic acid.
Major Products
Nucleophilic Substitution: 2,4-diamino-6-piperidinopyrimidine 3-oxide.
Oxidation: 6-chloro-2,4-diaminopyrimidine 3-N-oxide.
Scientific Research Applications
Pyrimidine, 2,4-diamino-5-phenyl-6-propyl-, has several scientific research applications:
Medicinal Chemistry: It serves as a core structure for designing inhibitors of dihydrofolate reductase, an enzyme targeted in anti-tubercular drug development.
Biological Studies: The compound’s derivatives are evaluated for their anti-tubercular activities, showing promising results against Mycobacterium tuberculosis.
Industrial Applications: Its derivatives are explored for potential use in agrochemicals and materials science due to their structural diversity and biological activities.
Mechanism of Action
The mechanism of action of pyrimidine, 2,4-diamino-5-phenyl-6-propyl-, involves its interaction with molecular targets such as dihydrofolate reductase. By binding to the enzyme’s active site, the compound inhibits its activity, thereby disrupting the folate pathway essential for bacterial growth and replication . This inhibition is crucial for its anti-tubercular effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Similar structure with an ethyl group instead of a propyl group.
2,4-Diamino-6-ethyl-5-phenylpyrimidine: Another derivative with slight structural variations.
Uniqueness
Pyrimidine, 2,4-diamino-5-phenyl-6-propyl-, is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the propyl group at position 6 enhances its hydrophobicity, potentially improving its cell membrane permeability and bioavailability compared to its ethyl-substituted counterparts .
Properties
CAS No. |
27653-50-5 |
|---|---|
Molecular Formula |
C13H16N4 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
5-phenyl-6-propylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H16N4/c1-2-6-10-11(9-7-4-3-5-8-9)12(14)17-13(15)16-10/h3-5,7-8H,2,6H2,1H3,(H4,14,15,16,17) |
InChI Key |
XGZDXDBPAVEABJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



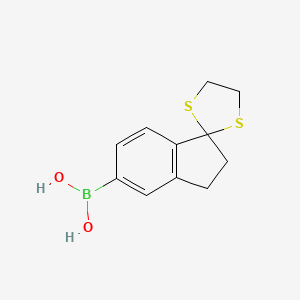
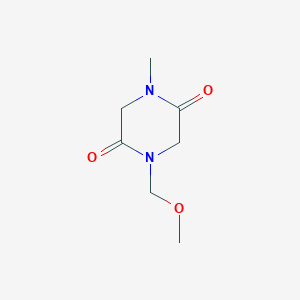

![O-ethyl [2-(4-methoxyphenyl)-2-oxoethyl]sulfanylmethanethioate](/img/structure/B13788283.png)
![Acenaphtho[4,5-d]thiazole,4,5-dihydro-8-methyl-(7ci)](/img/structure/B13788285.png)
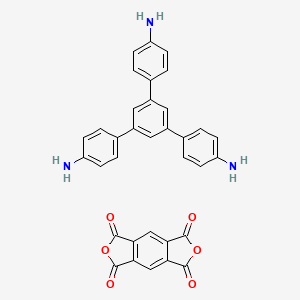
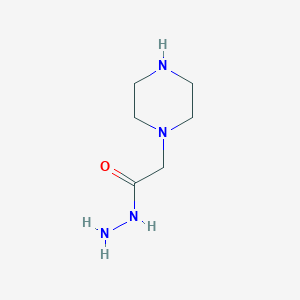
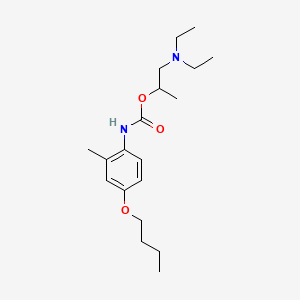
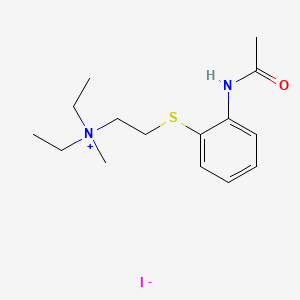
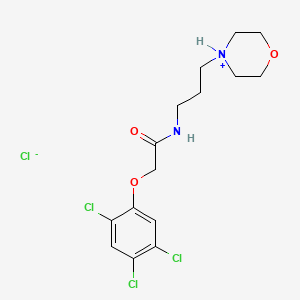

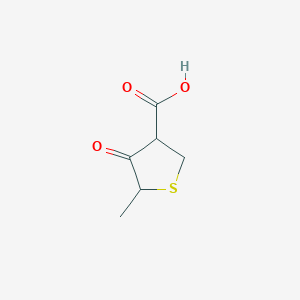
![Phenol, 2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]-5-methyl-](/img/structure/B13788334.png)
